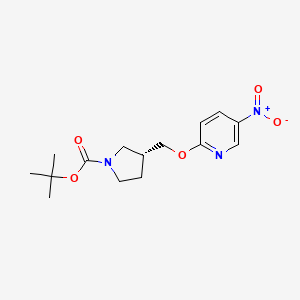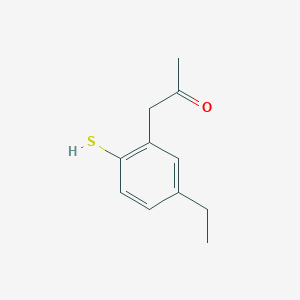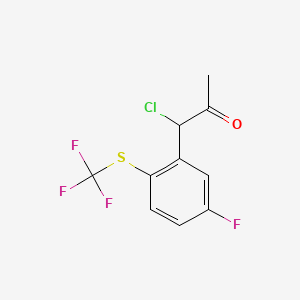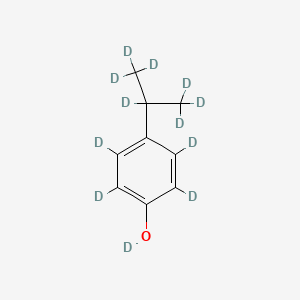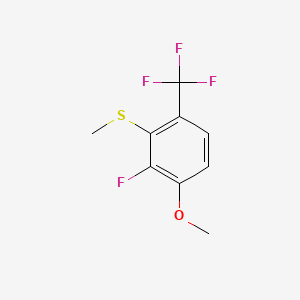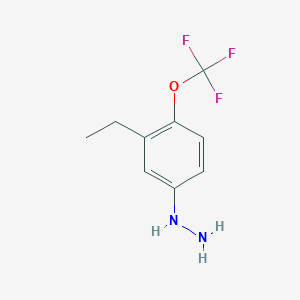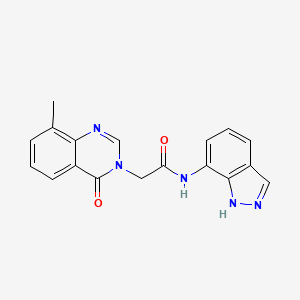
3(4h)-Quinazolineacetamide,n-1h-indazol-7-yl-8-methyl-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” is a complex organic molecule that features both indazole and quinazolinone moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” typically involves multi-step organic reactions. The indazole and quinazolinone components are synthesized separately and then coupled together. Common synthetic routes may include:
Formation of Indazole Moiety: Starting from a suitable aromatic precursor, the indazole ring can be formed through cyclization reactions.
Formation of Quinazolinone Moiety: The quinazolinone ring can be synthesized from anthranilic acid derivatives through condensation reactions.
Coupling Reaction: The final step involves coupling the indazole and quinazolinone components through an acetamide linkage, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds containing the indazole ring, known for their diverse biological activities.
Quinazolinone Derivatives: Compounds with the quinazolinone structure, often studied for their medicinal properties.
Uniqueness
The uniqueness of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” lies in its combined indazole and quinazolinone structures, which may confer unique biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H15N5O2 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
N-(1H-indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H15N5O2/c1-11-4-2-6-13-16(11)19-10-23(18(13)25)9-15(24)21-14-7-3-5-12-8-20-22-17(12)14/h2-8,10H,9H2,1H3,(H,20,22)(H,21,24) |
Clé InChI |
CMHCOTQHLOJSMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=C3NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


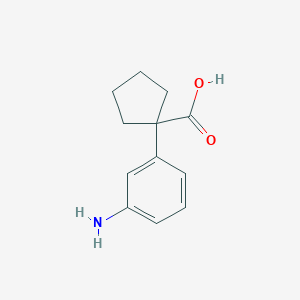


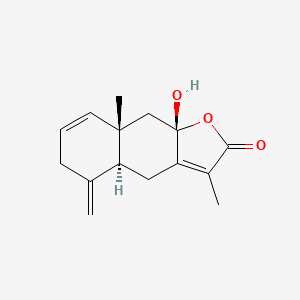
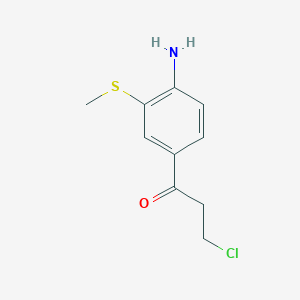
![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)

